molecular formula C11H10N2O B127406 1-Benzyl-1H-imidazole-5-carboxaldehyde CAS No. 85102-99-4

1-Benzyl-1H-imidazole-5-carboxaldehyde

Cat. No.: B127406
CAS No.: 85102-99-4
M. Wt: 186.21 g/mol
InChI Key: QONDAZCJAPQGRX-UHFFFAOYSA-N
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Description

1-Benzyl-1H-imidazole-5-carboxaldehyde is an organic compound with the molecular formula C11H10N2O. It belongs to the class of imidazoles, which are heterocyclic compounds containing nitrogen atoms in their ring structure.

Preparation Methods

The synthesis of 1-Benzyl-1H-imidazole-5-carboxaldehyde can be achieved through several routes. One common method involves the condensation of benzylamine with glyoxal in the presence of ammonium acetate, followed by cyclization to form the imidazole ring. The reaction conditions typically include heating the mixture under reflux for several hours . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

1-Benzyl-1H-imidazole-5-carboxaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1-Benzyl-1H-imidazole-5-carboxaldehyde has a wide range of scientific research applications:

    Chemistry: It serves as a versatile building block for the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: It is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of drugs targeting specific receptors or enzymes.

    Industry: It is utilized in the production of fine chemicals, agrochemicals, and materials science.

Comparison with Similar Compounds

1-Benzyl-1H-imidazole-5-carboxaldehyde can be compared with other similar compounds, such as:

  • 1-Benzyl-5-hydroxymethyl-1H-imidazole
  • 1-Ethyl-1H-imidazole-5-carbaldehyde
  • 1-Methyl-1H-indazole-4-carboxaldehyde

These compounds share structural similarities but differ in their functional groups, which can influence their reactivity and applications. The uniqueness of this compound lies in its specific combination of functional groups, making it a valuable intermediate in organic synthesis and research .

Properties

IUPAC Name

3-benzylimidazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c14-8-11-6-12-9-13(11)7-10-4-2-1-3-5-10/h1-6,8-9H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QONDAZCJAPQGRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80378299
Record name 1-Benzyl-1H-imidazole-5-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85102-99-4
Record name 1-Benzyl-1H-imidazole-5-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Benzyl-1H-imidazole-5-carboxaldehyde
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